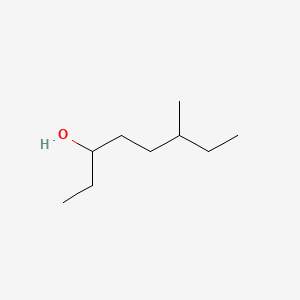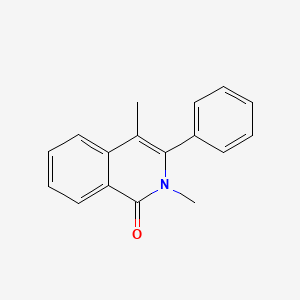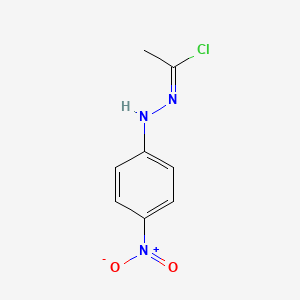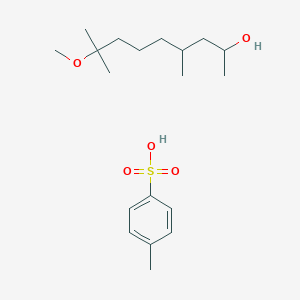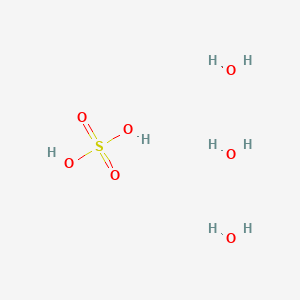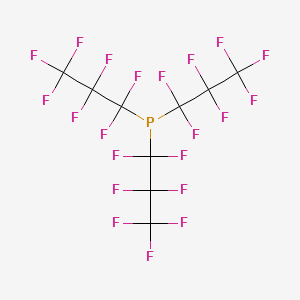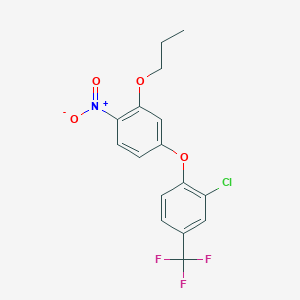
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, nitro, propoxy, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of the chloro group.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:
Binding to enzymes or receptors: Modulating their activity.
Participating in redox reactions: Affecting cellular processes.
Interacting with nucleic acids: Influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-methoxyphenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-ethoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
The presence of the propoxy group in 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may impart unique solubility, reactivity, and biological activity compared to its analogs. This makes it a compound of interest for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
42874-04-4 |
|---|---|
Formule moléculaire |
C16H13ClF3NO4 |
Poids moléculaire |
375.72 g/mol |
Nom IUPAC |
2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13ClF3NO4/c1-2-7-24-15-9-11(4-5-13(15)21(22)23)25-14-6-3-10(8-12(14)17)16(18,19)20/h3-6,8-9H,2,7H2,1H3 |
Clé InChI |
QWXVISKOUHUPOT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



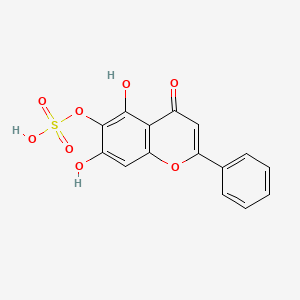
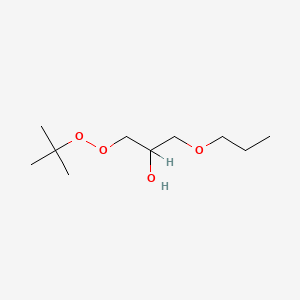

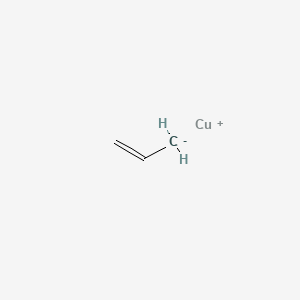

![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
